molecular formula C7H3BrF3N3 B1283506 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole

4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole

Cat. No.: B1283506
M. Wt: 266.02 g/mol
InChI Key: OHTUUSVAZZLKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzotriazole ring. Benzotriazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves the bromination and trifluoromethylation of benzotriazole derivatives. One common method includes the reaction of 1H-benzotriazole with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and solvent to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield azido, thiocyanato, or amino derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-2H-benzotriazole

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2H,(H,12,13,14)

InChI Key

OHTUUSVAZZLKDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)C(F)(F)F

Origin of Product

United States

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